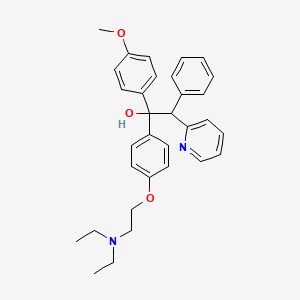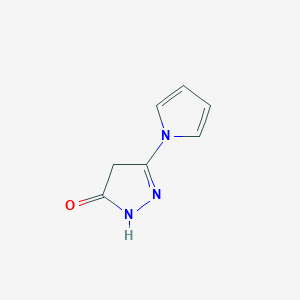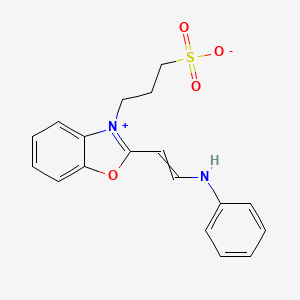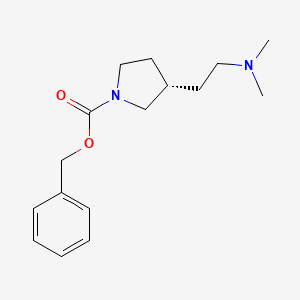
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H17F3N3O. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in proteomics research and has been studied for its potential therapeutic uses .
Vorbereitungsmethoden
The synthesis of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with 2-(dimethylamino)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications and is being studied for its effects on various biological targets.
Wirkmechanismus
The mechanism of action of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
3-Amino-n-(2-(dimethylamino)ethyl)benzamide: This compound lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
5-(Trifluoromethyl)benzamide: This compound lacks the amino and dimethylaminoethyl groups, which can influence its biological activity and applications.
The presence of the trifluoromethyl group in this compound makes it unique and can enhance its stability, lipophilicity, and overall reactivity .
Eigenschaften
Molekularformel |
C12H16F3N3O |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H16F3N3O/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8/h5-7H,3-4,16H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
BCEXLTJQSNENNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)










![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
